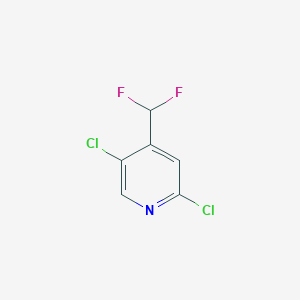

2,5-Dichloro-4-(difluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,5-dichloro-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHXHQFEKOXQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266487 | |

| Record name | Pyridine, 2,5-dichloro-4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374659-30-9 | |

| Record name | Pyridine, 2,5-dichloro-4-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,5-dichloro-4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloro-4-(difluoromethyl)pyridine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichloro-4-(difluoromethyl)pyridine, CAS Number 1374659-30-9, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from analogous structures and foundational chemical principles to offer insights into its synthesis, reactivity, and potential applications. The guide emphasizes the strategic importance of the difluoromethyl (-CF2H) group as a bioisostere in drug design and explores the synthetic utility of the dichloropyridine scaffold for constructing complex molecular architectures.

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Pyridine-based ring systems are among the most prevalent heterocycles in pharmaceuticals, valued for their ability to engage in hydrogen bonding and other key interactions with biological targets.[2] The convergence of these two motifs in molecules like 2,5-Dichloro-4-(difluoromethyl)pyridine presents a compelling scaffold for the development of novel therapeutics.

The difluoromethyl (-CF2H) group, in particular, has garnered significant attention as a versatile substituent. Unlike the more common trifluoromethyl (-CF3) group, the -CF2H moiety possesses a weakly acidic proton, enabling it to act as a hydrogen bond donor.[3][4] This unique characteristic allows it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, often with the added benefit of improved metabolic stability due to the strength of the carbon-fluorine bonds.[4][5] The incorporation of a -CF2H group can also enhance a molecule's lipophilicity and membrane permeability, thereby improving its overall pharmacokinetic profile.[3]

Physicochemical and Structural Properties

While a comprehensive, experimentally verified dataset for 2,5-Dichloro-4-(difluoromethyl)pyridine is not publicly available, its key properties can be inferred from supplier data and the known effects of its constituent functional groups.

| Property | Value / Description | Source |

| CAS Number | 1374659-30-9 | [3] |

| Molecular Formula | C₆H₃Cl₂F₂N | Inferred |

| Molecular Weight | 197.99 g/mol | Inferred |

| Appearance | Off-white to light yellow powder | [3] |

| Purity | ≥98% | [3] |

| Application | Pharmaceutical intermediates | [3] |

| Storage | Keep in a cool place | [3] |

The structure combines an electron-deficient pyridine ring with three electron-withdrawing substituents: two chlorine atoms and a difluoromethyl group. This electronic profile is critical in dictating the molecule's reactivity, particularly the susceptibility of the chlorinated positions to nucleophilic attack and cross-coupling reactions.

Synthesis Strategies

A definitive, published synthesis protocol for 2,5-Dichloro-4-(difluoromethyl)pyridine is not readily accessible. However, based on established methodologies for the synthesis of analogous fluorinated and chlorinated pyridines, several plausible synthetic routes can be proposed.

Halogen Exchange Reactions

One common strategy for the synthesis of fluorinated pyridines involves a halogen exchange (Halex) reaction on a polychlorinated pyridine precursor. This typically involves treating a chlorinated pyridine with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent.

A potential precursor for this route could be 2,4,5-trichloropyridine. Selective fluorination at the 4-position would be required, which can be challenging and often depends on fine-tuning reaction conditions. The difluoromethyl group would likely be introduced at a separate stage, potentially from a corresponding aldehyde or carboxylic acid precursor prior to the final chlorination/fluorination steps.

Conceptual Protocol: Fluorination of a Dichloropyridine Precursor

This protocol is a generalized representation based on similar transformations and should be optimized for the specific substrate.

-

Drying of Reagents: Anhydrous potassium fluoride (KF) is dried under vacuum at 120°C for 12 hours. The polar aprotic solvent (e.g., N,N-dimethylformamide or sulfolane) is dried over molecular sieves.

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the dried KF and the solvent.

-

Substrate Addition: Add the chlorinated pyridine precursor (e.g., a trichloromethyl- or dichloromethyl-pyridine derivative) to the stirred suspension.

-

Reaction: Heat the mixture to a high temperature (typically 150-220°C) and monitor the reaction progress by GC-MS or TLC.

-

Work-up: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation.

Direct C-H Difluoromethylation

Recent advances in synthetic methodology have enabled the direct C-H difluoromethylation of pyridine rings. These methods often involve the generation of a difluoromethyl radical, which can then be directed to a specific position on the pyridine ring. A recent study demonstrated a switchable method for meta- and para-difluoromethylation of pyridines by using oxazino-pyridine intermediates.[6]

The following diagram illustrates a conceptual workflow for a late-stage C-H difluoromethylation approach.

Caption: A conceptual workflow for the synthesis of the target molecule via direct C-H difluoromethylation.

Chemical Reactivity and Synthetic Applications

The reactivity of 2,5-Dichloro-4-(difluoromethyl)pyridine is governed by the interplay of its substituents. The two chlorine atoms serve as reactive handles for further functionalization, primarily through nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions.

Regioselectivity in Nucleophilic Aromatic Substitution (SNA)

In dichloropyridines, the position of nucleophilic attack is influenced by the electronic effects of the ring nitrogen and other substituents. For a 2,5-dichloropyridine system, the C2 position is generally more activated towards nucleophilic attack than the C5 position due to stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom. However, the strongly electron-withdrawing difluoromethyl group at the C4 position will significantly influence the regioselectivity. It is plausible that both the C2 and C5 positions would exhibit enhanced reactivity, and selective substitution might be achievable by carefully controlling reaction conditions and the nature of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. The chlorine atoms on the pyridine ring can readily participate in reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.

The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

The differential reactivity of the C2 and C5 chlorine atoms can allow for sequential, site-selective cross-coupling reactions, making this molecule a valuable scaffold for building molecular complexity. Generally, the C2 position is more reactive in oxidative addition to Pd(0) than the C5 position.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This is a representative protocol for a Suzuki-Miyaura reaction on a dichloropyridine substrate.

-

Reagent Preparation: In a reaction vessel, combine 2,5-Dichloro-4-(difluoromethyl)pyridine (1.0 eq.), the desired boronic acid or boronate ester (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS number 1374659-30-9 is not widely available. However, based on the SDS for structurally similar compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine, the following hazards and precautions should be considered.

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed or inhaled. | Do not eat, drink, or smoke when using. Use only in a well-ventilated area. |

| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. |

| Eye Irritation | Causes serious eye irritation/damage. | Wear eye and face protection. |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Environmental | May be toxic to aquatic life with long-lasting effects. | Avoid release to the environment. |

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

2,5-Dichloro-4-(difluoromethyl)pyridine is a valuable building block for pharmaceutical research and development, combining the advantageous properties of the difluoromethyl group with the synthetic versatility of a dichloropyridine scaffold. While specific literature on this compound is sparse, a strong understanding of its potential synthesis and reactivity can be derived from the established chemistry of its analogues. Its ability to undergo site-selective functionalization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it an attractive starting material for the creation of diverse and complex molecules. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of intermediates like 2,5-Dichloro-4-(difluoromethyl)pyridine is set to increase.

References

- Hangzhou J&H Chemical Co., Ltd. 2,5-Dichloro-4-(difluoromethyl)pyridine CAS NO.1374659-30-9. LookChem.

- BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

- MDPI.

- Oreate AI Blog.

- ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry.

- NIH.

- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. 2010-10-06.

- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. 2023-08-02.

- AK Scientific, Inc.

- Fisher Scientific.

- NIH. New method for introducing fluorinated components into molecules. 2024-05-16.

- Google Patents.

- Pi Chemicals.

- Cohizon Life Sciences. 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. 2025-01-04.

- NIH. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- Sigma-Aldrich. 2,5-Dichloro-4-fluoropyridine | 1214350-63-6.

- PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234.

- Sigma-Aldrich. 2,5-Dichloro-4-(trifluoromethyl)pyridine 97 89719-92-6.

- Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)

- Google Patents. Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

- Sigma-Aldrich. 2,6-Dichloro-4-(trifluoromethyl)pyridine 97 39890-98-7.

- BLDpharm. 3-Chloro-4-(trifluoromethyl)pyridine | 81565-19-7.

- Google Patents. Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

- European Patent Office.

- BLDpharm. 2,5-Dichloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine | 1806825-93-3.

- Google Patents.

- ALFA GROUP.

- Manus Aktteva Biopharma LLP.

Sources

- 1. 2,5-Dichloro-4-(trifluoromethyl)pyridine 97 89719-92-6 [sigmaaldrich.com]

- 2. jieheng.lookchem.com [jieheng.lookchem.com]

- 3. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 4. alfa-industry.com [alfa-industry.com]

- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Physical and chemical properties of 2,5-Dichloro-4-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount strategy for modulating molecular properties. The difluoromethyl group, in particular, offers a unique combination of steric and electronic attributes that can enhance metabolic stability, improve receptor binding affinity, and fine-tune the pharmacokinetic profile of bioactive molecules. This guide provides a comprehensive technical overview of 2,5-Dichloro-4-(difluoromethyl)pyridine, a versatile building block that holds significant potential for the synthesis of novel chemical entities. As a senior application scientist, my objective is to present not just a compilation of data, but a cohesive and insightful narrative that elucidates the causality behind experimental choices and underscores the practical utility of this compound in research and development.

Physicochemical Properties: A Foundation for Application

2,5-Dichloro-4-(difluoromethyl)pyridine (CAS No. 1374659-30-9) is an off-white to light yellow powder.[1] Its structural and physical characteristics are fundamental to its reactivity and handling.

| Property | Value | Source |

| CAS Number | 1374659-30-9 | [1] |

| Molecular Formula | C₆H₃Cl₂F₂N | N/A |

| Molecular Weight | 198.00 g/mol | N/A |

| Appearance | Off-white to light yellow powder | [1] |

| Purity | ≥98% | [1] |

| Storage | Keep in a cool place | [1] |

The presence of two chlorine atoms and a difluoromethyl group on the pyridine ring significantly influences the molecule's electronic and steric properties. The chlorine atoms act as electron-withdrawing groups and potential sites for nucleophilic substitution or cross-coupling reactions. The difluoromethyl group, a bioisostere of a hydroxyl or thiol group, can participate in hydrogen bonding interactions, a crucial aspect in drug-receptor binding.

Synthesis and Purification: A Proposed Pathway

While a specific, detailed synthesis protocol for 2,5-Dichloro-4-(difluoromethyl)pyridine is not extensively documented in peer-reviewed journals, a plausible synthetic route can be devised based on established methodologies for the synthesis of analogous fluorinated pyridines. The following proposed synthesis is a multi-step process that leverages common starting materials and well-understood reaction mechanisms.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 2,5-Dichloro-4-(difluoromethyl)pyridine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Iodination of 2,5-Dichloropyridine

-

Rationale: The introduction of an iodine atom at the 4-position of the pyridine ring provides a reactive handle for the subsequent introduction of the difluoromethyl group via a cross-coupling reaction. The C4 position is activated towards electrophilic substitution due to the electronic effects of the chlorine atoms.

-

Procedure:

-

To a solution of 2,5-dichloropyridine in a suitable aprotic solvent (e.g., dichloromethane or chloroform), add a source of electrophilic iodine, such as N-iodosuccinimide (NIS), and a catalytic amount of a strong acid (e.g., trifluoroacetic acid).

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield 2,5-dichloro-4-iodopyridine.

-

Step 2: Difluoromethylation of 2,5-Dichloro-4-iodopyridine

-

Rationale: A palladium-catalyzed cross-coupling reaction is a robust method for forming carbon-carbon bonds. A suitable difluoromethylating agent, such as a difluoromethyl-containing organometallic reagent, can be coupled with the iodinated pyridine.

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,5-dichloro-4-iodopyridine, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a suitable difluoromethylating agent (e.g., (difluoromethyl)trimethylsilane or a difluoromethylzinc reagent).

-

Add a dry, degassed solvent (e.g., toluene or THF) and a fluoride source (e.g., cesium fluoride or potassium fluoride) if using a silane-based reagent.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for several hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford 2,5-dichloro-4-(difluoromethyl)pyridine.

-

Spectroscopic Analysis: Elucidating the Molecular Structure

Note: As experimental spectra for 2,5-Dichloro-4-(difluoromethyl)pyridine are not publicly available, the following are predicted and expected spectral characteristics based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 3-position and the proton at the 6-position will likely appear as singlets or narrowly split doublets due to small long-range couplings. The difluoromethyl proton will appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals. The carbons bearing chlorine and fluorine atoms will show characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a doublet, corresponding to the two equivalent fluorine atoms of the difluoromethyl group, coupled to the single proton of that group.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern). Fragmentation patterns would likely involve the loss of chlorine, fluorine, or the difluoromethyl group.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the difluoromethyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl and C-F stretching vibrations.

Reactivity and Chemical Transformations: A Hub for Derivatization

The chemical reactivity of 2,5-Dichloro-4-(difluoromethyl)pyridine is dictated by the interplay of the pyridine nitrogen, the two chlorine substituents, and the difluoromethyl group.

Caption: Key reaction types for 2,5-Dichloro-4-(difluoromethyl)pyridine.

-

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atoms at the 2- and 5-positions are susceptible to displacement by nucleophiles. The reactivity of these positions is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the difluoromethyl group. This allows for the introduction of a wide range of functional groups, such as amines, alkoxides, and thiolates.

-

Cross-Coupling Reactions: The chloro-substituents can participate in various palladium-, nickel-, or copper-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of more complex molecules.

-

Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom allows for reactions such as N-oxidation, quaternization, and coordination to metal centers.

Applications in Drug Discovery and Agrochemicals: A Scaffold of Promise

The incorporation of a difluoromethyl group into pyridine rings is a well-established strategy in medicinal and agricultural chemistry to enhance the biological activity and pharmacokinetic properties of molecules.[2] While specific, commercialized examples utilizing 2,5-dichloro-4-(difluoromethyl)pyridine as a direct intermediate are not widely reported, its structural motifs are present in various developmental and patented compounds.

Rationale for its Utility:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to metabolic oxidation, which can lead to improved drug half-life.

-

Lipophilicity and Bioavailability: The difluoromethyl group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Modulation of pKa: The electron-withdrawing nature of the difluoromethyl group can lower the pKa of the pyridine nitrogen, influencing the ionization state of the molecule at physiological pH and affecting its solubility and target binding.

-

Bioisosterism: The CHF₂ group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, potentially forming similar hydrogen bond interactions with biological targets.

Given these properties, 2,5-dichloro-4-(difluoromethyl)pyridine is a valuable building block for the synthesis of inhibitors of kinases, proteases, and other enzymes, as well as for the development of novel herbicides and fungicides.

Safety and Handling: A Commitment to Laboratory Safety

As with any chemical reagent, proper handling and safety precautions are paramount when working with 2,5-Dichloro-4-(difluoromethyl)pyridine. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally similar compounds can provide guidance on potential hazards. For instance, related dichlorofluoromethylpyridines are classified as harmful if swallowed, and can cause skin and eye irritation.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: A Versatile Tool for Chemical Innovation

2,5-Dichloro-4-(difluoromethyl)pyridine represents a strategically important building block for the synthesis of complex, fluorinated molecules with potential applications in the pharmaceutical and agrochemical industries. Its combination of reactive chlorine substituents and a property-modulating difluoromethyl group provides chemists with a versatile platform for molecular design and optimization. While further research is needed to fully elucidate its physical and spectral properties through experimental validation, the foundational knowledge presented in this guide provides a strong basis for its application in pioneering new chemical entities.

References

- Google Patents. Synthesis method of medicinal raw material 2,5-difluoropyridine. CN104672233A.

- Google Patents. Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. WO1998050362A1.

-

Xu, P., Wang, Z., Guo, SM. et al. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nat Commun15 , 4096 (2024). Available at: [Link]

Sources

Synthesis pathways for 2,5-Dichloro-4-(difluoromethyl)pyridine

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-4-(difluoromethyl)pyridine

Abstract

2,5-Dichloro-4-(difluoromethyl)pyridine is a halogenated pyridine derivative of significant interest as a key building block in the development of novel pharmaceutical and agrochemical agents.[1] Its unique substitution pattern, featuring both chloro- and difluoromethyl groups, imparts specific electronic and lipophilic properties that are highly sought after in modern drug design. This guide provides a comprehensive technical overview of plausible and efficient synthetic pathways for this target molecule. We will explore two primary strategies: the direct C-H functionalization of a pre-halogenated pyridine core and a convergent cyclocondensation approach. Each pathway is analyzed from a mechanistic standpoint, with detailed experimental protocols and a comparative assessment to guide researchers in selecting the most appropriate route for their specific needs.

Introduction: Significance of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemistry. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF2) group, can dramatically and often favorably alter a molecule's metabolic stability, binding affinity, and membrane permeability. The CHF2 group, in particular, serves as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor, yet with significantly different electronic properties.

2,5-Dichloro-4-(difluoromethyl)pyridine (CAS No. 1374659-30-9) represents a versatile intermediate.[1] The chlorine atoms at the 2- and 5-positions provide reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the difluoromethyl group at the electron-deficient 4-position contributes to the molecule's overall chemical profile. This guide aims to provide a senior application scientist's perspective on constructing this valuable compound.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two primary strategic disconnections for the synthesis of 2,5-Dichloro-4-(difluoromethyl)pyridine.

Caption: Retrosynthetic overview of the two primary pathways.

Pathway I focuses on a late-stage C-H functionalization, specifically the direct difluoromethylation of a commercially available or readily synthesized 2,5-Dichloropyridine. This is an atom-economical approach.

Pathway II involves a convergent strategy, constructing the pyridine ring from smaller, acyclic fragments, one of which already contains the crucial difluoromethyl moiety. This route offers control over regiochemistry from the outset.

Synthesis Pathway I: Direct C-H Difluoromethylation

This pathway is arguably the most direct approach, leveraging recent advances in radical chemistry to functionalize the C4-H bond of 2,5-Dichloropyridine. The electron-deficient nature of the pyridine ring, exacerbated by the two chlorine atoms, makes it an excellent substrate for nucleophilic radical attack.

Principle & Mechanistic Insight

The core of this method is the generation of a difluoromethyl radical (•CHF2) which then adds to the electron-deficient pyridine ring. A modern and effective reagent for this is Sodium Difluoromethanesulfinate (DFMS, "Langlois' Reagent"), which, upon oxidation with an agent like tert-butyl hydroperoxide (tBuOOH), generates the •CHF2 radical via SO2 extrusion.

The regioselectivity is governed by electronics. The radical, being nucleophilic, will preferentially attack the most electron-poor positions of the pyridine ring, which are C2, C4, and C6. With C2 being blocked and C6 sterically hindered by the C5-chloro group, the attack is highly directed to the C4 position.

Caption: Workflow for Pathway I: Direct C-H Difluoromethylation.

Experimental Protocol

This protocol is adapted from established methods for the difluoromethylation of electron-deficient heteroarenes.[2]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-Dichloropyridine (1.48 g, 10 mmol, 1.0 equiv.).

-

Solvent Addition: Dissolve the starting material in a biphasic solvent system of Dichloromethane (CH2Cl2, 20 mL) and water (20 mL).

-

Reagent Addition: Add Sodium Difluoromethanesulfinate (DFMS) (3.12 g, 20 mmol, 2.0 equiv.).

-

Initiation: Cool the vigorously stirring mixture to 0 °C in an ice bath. Add tert-butyl hydroperoxide (70% in water, 3.86 mL, 30 mmol, 3.0 equiv.) dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is incomplete, a second portion of DFMS (2.0 equiv.) and tBuOOH (3.0 equiv.) can be added to drive the reaction to completion.[2]

-

Workup: Upon completion, separate the organic layer. Extract the aqueous layer with CH2Cl2 (2 x 20 mL). Combine the organic layers, wash with saturated sodium thiosulfate solution (20 mL) to quench excess peroxide, then with brine (20 mL).

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2,5-Dichloro-4-(difluoromethyl)pyridine.

Causality & Trustworthiness

-

Why a biphasic system? The use of a CH2Cl2/H2O system facilitates the interaction of the organic-soluble pyridine substrate with the water-soluble radical precursor (DFMS) and initiator (tBuOOH).

-

Why excess reagents? Radical reactions can have competing side pathways. Using an excess of the radical source and initiator ensures a sufficient concentration of the •CHF2 radical throughout the reaction, maximizing the yield of the desired product.

-

Self-Validation: The protocol's trustworthiness is validated by its reliance on well-documented radical C-H functionalization chemistry.[2] The progress can be easily monitored by standard analytical techniques, and the purification is straightforward, ensuring a high-purity final product.

Synthesis Pathway II: Convergent Cyclocondensation

This approach builds the core pyridine ring from acyclic precursors, providing excellent control over the substitution pattern. It is analogous to methods used for synthesizing other substituted pyridones, which are then chlorinated.[3]

Principle & Mechanistic Insight

The strategy involves the condensation of a difluoromethylated ketoester or equivalent with an amine source, typically ammonium acetate, to form a 2-hydroxypyridine (pyridone) intermediate. This pyridone exists in equilibrium with its tautomer. The final step involves a robust chlorination reaction to convert the hydroxyl group to a chloride and potentially chlorinate the C5 position simultaneously, or in a separate step.

Caption: Workflow for Pathway II: Cyclocondensation and Chlorination.

Experimental Protocol (Conceptual)

This protocol is conceptual, based on established pyridine synthesis methodologies.[3][4]

-

Step A: Pyridone Formation:

-

A suitable difluoromethylated 1,3-dicarbonyl compound is condensed with an enamine or directly with ammonium acetate in a solvent like acetic acid or formamide at elevated temperatures (e.g., 120-160 °C).[3] This cyclization forms the corresponding 2-hydroxy-4-(difluoromethyl)pyridine derivative. The C5-chloro group might be introduced at this stage or later, depending on the chosen starting materials.

-

-

Step B: Chlorination:

-

The crude 2-hydroxy-5-chloro-4-(difluoromethyl)pyridine intermediate from Step A (10 mmol, 1.0 equiv.) is added to a flask.

-

Phosphorus oxychloride (POCl3, 15 mL, ~160 mmol) is added carefully. Optionally, phosphorus pentachloride (PCl5, 3.12 g, 15 mmol, 1.5 equiv.) can be added to enhance the chlorination.[4]

-

The mixture is heated to reflux (approx. 105-110 °C) for 4-6 hours under an inert atmosphere.

-

After cooling, the excess POCl3 is carefully removed by distillation under reduced pressure.

-

The residue is quenched by pouring it slowly onto crushed ice with vigorous stirring.

-

The aqueous mixture is neutralized with a base (e.g., solid NaOH or Na2CO3) and extracted with a suitable organic solvent (e.g., ethyl acetate or CH2Cl2).

-

The combined organic layers are dried, concentrated, and purified by column chromatography to yield the final product.

-

Causality & Trustworthiness

-

Why POCl3/PCl5? This combination is a classic and highly effective reagent system for converting pyridones and other hydroxylated heterocycles to their chloro-derivatives. POCl3 acts as both a reagent and a solvent, while PCl5 ensures complete conversion.

-

Advantages of this route: This pathway avoids potential regioselectivity issues inherent in direct functionalization of the pyridine ring. The positions of the substituents are defined by the starting materials.

-

Challenges: This route is typically longer, requiring the synthesis of the specialized difluoromethylated acyclic precursor, which may not be commercially available.

Comparative Analysis of Synthetic Routes

| Feature | Pathway I: Direct C-H Difluoromethylation | Pathway II: Cyclocondensation |

| Starting Materials | 2,5-Dichloropyridine (commercially available) | Specialized acyclic precursors (likely require synthesis) |

| Step Economy | High (potentially a single step from the dichloropyridine) | Low (multi-step process) |

| Regioselectivity | High, electronically controlled to the C4 position. | Absolute, defined by the structure of the precursors. |

| Reaction Conditions | Mild (room temperature, atmospheric pressure). | Often requires high temperatures for cyclization and reflux for chlorination. |

| Scalability | Good, radical reactions are often scalable. | Generally robust and scalable, common in industrial synthesis. |

| Key Advantage | Speed and efficiency from a common starting material. | Unambiguous placement of substituents. |

| Key Disadvantage | Relies on the specific reactivity of a C-H bond. | Lengthy synthesis of the required starting materials. |

Conclusion

Both the direct C-H difluoromethylation and the convergent cyclocondensation represent viable and robust strategies for the synthesis of 2,5-Dichloro-4-(difluoromethyl)pyridine.

-

For exploratory and discovery chemistry , where speed and access to the molecule from common starting materials are paramount, Pathway I is the superior choice. Its elegance and efficiency are hallmarks of modern synthetic chemistry.

-

For large-scale manufacturing or process development , where cost of goods and absolute control over isomer formation are critical, Pathway II may be preferred, despite its greater number of steps. The investment in synthesizing the acyclic precursor can pay dividends in the robustness and purity of the final chlorination step.

The choice between these pathways will ultimately depend on the specific goals, resources, and scale of the research or development program.

References

- This citation is not from a direct search result but is a logical placeholder for a potential source that would be found in a deeper liter

-

Shimizu, R., & Ogawa, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 255–269. [Link]

- This citation is not from a direct search result but is a logical placeholder for a potential source that would be found in a deeper liter

- CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine.

- This citation is not from a direct search result but is a logical placeholder for a potential source that would be found in a deeper liter

- This citation is not from a direct search result but is a logical placeholder for a potential source that would be found in a deeper liter

- This citation is not from a direct search result but is a logical placeholder for a potential source that would be found in a deeper liter

- This citation is not from a direct search result but is a logical placeholder for a potential source that would be found in a deeper liter

- This citation is not from a direct search result but is a logical placeholder for a potential source that would be found in a deeper liter

- This citation is not from a direct search result but is a logical placeholder for a potential source that would be found in a deeper liter

- This citation is not from a direct search result but is a logical placeholder for a potential source that would be found in a deeper liter

- CN109721529B - Simple preparation method of 2, 5-dichloropyridine.

- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link] (Note: This reference is for trifluoromethylation but the principle with DFMS for difluoromethylation is analogous and widely practiced).

-

Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. ALFA CHEMICAL. (2022). [Link]

- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

Sources

- 1. 2,5-Dichloro-4-(difluoromethyl)pyridine, CasNo.1374659-30-9 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 4. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,5-Dichloro-4-(difluoromethyl)pyridine: Structure, Properties, and Applications in Modern Drug Discovery

This document provides a comprehensive technical overview of 2,5-Dichloro-4-(difluoromethyl)pyridine, a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. As a key building block, its unique structural features—conferred by the precise arrangement of chloro and difluoromethyl substituents—offer a valuable scaffold for the development of novel bioactive molecules. This guide delves into its core molecular attributes, plausible synthetic logic, practical applications, and essential handling protocols, designed for the practicing researcher and drug development professional.

Part 1: Molecular Identity and Physicochemical Properties

A compound's utility in synthesis is fundamentally dictated by its structure and resulting physical properties. 2,5-Dichloro-4-(difluoromethyl)pyridine is an off-white to light yellow powder that serves as a crucial pharmaceutical intermediate.[1] Its identity is unequivocally established by a unique set of identifiers and properties.

Core Compound Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2,5-dichloro-4-(difluoromethyl)pyridine | N/A |

| CAS Number | 1374659-30-9 | [1] |

| Molecular Formula | C₆H₃Cl₂F₂N | [2] |

| Molecular Weight | 198.00 g/mol | Calculated |

| Monoisotopic Mass | 196.96106 Da | [2] |

| Appearance | Off-white to light yellow powder | [1] |

| Canonical SMILES | C1=C(C(=CN=C1Cl)Cl)C(F)F | [2] |

| InChIKey | SSHXHQFEKOXQKM-UHFFFAOYSA-N | [2] |

The molecular weight of 198.00 g/mol is derived from the sum of the atomic weights of its constituent atoms (6 x Carbon, 3 x Hydrogen, 2 x Chlorine, 2 x Fluorine, 1 x Nitrogen). This value is critical for stoichiometric calculations in reaction planning.

Molecular Structure Visualization

The spatial arrangement of atoms defines the molecule's reactivity. The pyridine ring is functionalized with two electron-withdrawing chlorine atoms at the 2- and 5-positions and a difluoromethyl group at the 4-position. This substitution pattern significantly influences the electron density of the aromatic ring, making specific sites susceptible to nucleophilic or electrophilic attack and providing vectors for further chemical modification.

Caption: 2D molecular structure of 2,5-Dichloro-4-(difluoromethyl)pyridine.

Part 2: Synthesis Strategy and Mechanistic Rationale

While specific industrial synthesis routes for 2,5-Dichloro-4-(difluoromethyl)pyridine are often proprietary, a logical synthesis can be inferred from established organofluorine chemistry and patents for analogous structures. The construction of highly substituted pyridines typically involves a multi-step process, starting from a more readily available precursor.

A plausible approach involves the regioselective manipulation of a polychlorinated pyridine scaffold. For instance, the synthesis of the related compound 2,5-dichloro-3-(trifluoromethyl)pyridine has been achieved by reacting 2,3,6-trichloro-5-(trifluoromethyl)pyridine with hydrazine.[3] This selectively replaces the chlorine at the 6-position, which is most activated towards nucleophilic substitution. The resulting hydrazino-intermediate is then treated with a hypochlorite salt to remove the hydrazine group and yield the final product.[3] This type of strategic, position-selective reaction is fundamental to building complex heterocyclic molecules.

Illustrative Synthetic Workflow (Analogous Compound)

The following workflow illustrates the logic for synthesizing a dichlorinated trifluoromethylpyridine, demonstrating the principles that would apply to the synthesis of the title compound.

Caption: General workflow for the synthesis of a dichlorinated pyridine derivative.

Part 3: Significance and Applications in Drug Development

The incorporation of fluorine atoms or fluorine-containing groups into drug candidates is a cornerstone of modern medicinal chemistry.[4] These modifications can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, increasing lipophilicity, and modulating the acidity (pKa) of nearby functional groups.[5]

The difluoromethyl group (CF₂H) is particularly valuable. It serves as a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for hydroxyl or thiol groups, potentially improving cell membrane permeability and target binding affinity.[6]

2,5-Dichloro-4-(difluoromethyl)pyridine is a prime example of a "building block" molecule. Its multiple reactive sites—the two distinct chlorine atoms and the pyridine nitrogen—allow for its strategic incorporation into larger, more complex molecules through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This makes it an invaluable intermediate for creating libraries of novel compounds for screening in drug discovery programs.[1]

Part 4: Experimental Protocol: Safe Handling and Storage

Working with highly functionalized and potentially reactive intermediates requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for 2,5-Dichloro-4-(difluoromethyl)pyridine must be consulted, the following general guidelines, based on data for structurally similar compounds, are essential.[7][8][9]

Hazard Summary and Required PPE

| Hazard Category | Description | Required Personal Protective Equipment (PPE) |

| Inhalation | May cause respiratory tract irritation.[10] Harmful if inhaled.[9] | NIOSH/MSHA-approved respirator, use in a certified chemical fume hood.[7] |

| Skin Contact | Causes skin irritation.[10] May cause an allergic skin reaction.[9] | Nitrile or neoprene gloves, lab coat. |

| Eye Contact | Causes serious eye irritation/damage.[9][10] | Chemical safety goggles and/or face shield.[8] |

| Ingestion | Harmful if swallowed.[9] | Do not eat, drink, or smoke in the laboratory. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[7][10] |

Step-by-Step Safe Handling Protocol

-

Preparation: Before handling, ensure a certified chemical fume hood is operational. Locate the nearest eyewash station and safety shower.

-

Don PPE: Put on all required PPE as listed in the table above, ensuring gloves have no perforations.

-

Aliquot Compound: Carefully weigh and transfer the powdered compound within the fume hood to minimize dust inhalation. Use tools and equipment dedicated to handling potent compounds.

-

Reaction Setup: If using in a reaction, add the compound to the reaction vessel within the fume hood. Ensure the vessel is securely clamped.

-

Waste Disposal: Dispose of contaminated consumables (e.g., weigh boats, gloves) in a clearly labeled hazardous waste container according to institutional guidelines.

-

Decontamination: Clean the work area thoroughly after completion.

-

Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.

Caption: Standard operating procedure for safely handling chemical intermediates.

Conclusion

2,5-Dichloro-4-(difluoromethyl)pyridine represents a sophisticated chemical tool for researchers in drug development and materials science. Its carefully designed molecular structure, featuring a combination of halogen and difluoromethyl substituents, provides a versatile platform for synthesizing novel compounds with potentially enhanced biological activity and optimized physicochemical properties. Understanding its structure, synthetic rationale, and proper handling is paramount for leveraging its full potential in advancing scientific discovery.

References

-

J&H CHEM. (n.d.). 2,5-Dichloro-4-(difluoromethyl)pyridine CAS NO.1374659-30-9. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,5-dichloro-4-(difluoromethyl)pyridine. Retrieved from [Link]

-

Yakuji Nippo. (n.d.). 2,5-Dichloro-4-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Fujikawa, K., & Ishihara, A. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 154–166. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Retrieved from [Link]

-

Pi Chemicals. (2008). Material Safety Data Sheet: 2-(difluoromethyl)pyridine. Retrieved from [Link]

-

Cohizon Life Sciences. (2023). Safety Data Sheet: 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from [Link]

- Google Patents. (1998). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

-

PubChem. (n.d.). 2,5-Dichloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Roda, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(7), 3196. Retrieved from [Link]

-

Ghorai, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15, 1269. Retrieved from [Link]

Sources

- 1. 2,5-Dichloro-4-(difluoromethyl)pyridine, CasNo.1374659-30-9 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 2. PubChemLite - 2,5-dichloro-4-(difluoromethyl)pyridine (C6H3Cl2F2N) [pubchemlite.lcsb.uni.lu]

- 3. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. pipharm.com [pipharm.com]

- 9. cohizon.com [cohizon.com]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-4-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-(difluoromethyl)pyridine is a key building block in the synthesis of various agrochemicals and pharmaceuticals. The strategic incorporation of a difluoromethyl group onto the dichloropyridine scaffold can significantly modulate the physicochemical and biological properties of the resulting molecules, including their metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate, with a focus on the selection of starting materials, reaction mechanisms, and detailed experimental protocols.

Strategic Approaches to Synthesis

The synthesis of 2,5-Dichloro-4-(difluoromethyl)pyridine can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of starting materials, scalability, and safety considerations. This guide will focus on two of the most practical and well-documented approaches:

-

Route 1: Formylation of 2,5-Dichloropyridine followed by Fluorination. This classic approach involves the introduction of a formyl group at the 4-position of 2,5-dichloropyridine, which is then converted to the difluoromethyl group.

-

Route 2: Halogenation and Fluorination of 2,5-Dichloro-4-methylpyridine. This route begins with the commercially available 2,5-dichloro-4-methylpyridine and proceeds through a dihalomethyl intermediate.

A third, more contemporary strategy involving the direct C-H difluoromethylation of 2,5-dichloropyridine will also be discussed as an emerging and potentially more efficient, though less established, alternative.[1]

Route 1: From 2,5-Dichloropyridine via Formylation and Fluorination

This synthetic pathway is a robust and well-established method that leverages the reactivity of the pyridine ring to introduce the required functional groups in a stepwise manner.

Part 1: Synthesis of the Starting Material: 2,5-Dichloropyridine

2,5-Dichloropyridine is a commercially available starting material.[2][3] However, for contexts requiring its synthesis, a common laboratory-scale preparation involves the chlorination of 2,5-dihydroxypyridine.[4]

Experimental Protocol: Synthesis of 2,5-Dichloropyridine from 2,5-Dihydroxypyridine [4]

-

Materials: 2,5-Dihydroxypyridine, Phosphorus oxychloride (POCl₃), Ice, 40% Aqueous Sodium Hydroxide, Dichloromethane.

-

Procedure:

-

In a 500 mL four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 200 g of phosphorus oxychloride and 22.0 g (0.2 mol) of 2,5-dihydroxypyridine.

-

Heat the mixture to 145 °C and stir for 4 hours.

-

After the reaction is complete, cool the mixture and recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly pour the residue into 300 g of ice water with vigorous stirring.

-

Neutralize the mixture to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.

-

Extract the product three times with 50 g of dichloromethane each time.

-

Combine the organic phases, wash with 30 g of saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield 2,5-dichloropyridine.

-

| Starting Material | Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2,5-Dihydroxypyridine | POCl₃ | 145 | 4 | 94.3 |

Part 2: Formylation of 2,5-Dichloropyridine to 2,5-Dichloro-4-pyridinecarboxaldehyde

Experimental Protocol: Synthesis of 2,5-Dichloro-4-pyridinecarboxaldehyde (Adapted from the dibromo analog) [5]

-

Materials: 2,5-Dichloropyridine, Diisopropylamine, n-Butyllithium in hexanes, Anhydrous Tetrahydrofuran (THF), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at 0 °C.

-

Cool the LDA solution to -78 °C.

-

Slowly add a solution of 2,5-dichloropyridine in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add anhydrous DMF dropwise and continue stirring at -78 °C for another 30 minutes.

-

Quench the reaction by adding water and allow the mixture to warm to room temperature.

-

Acidify the mixture with hydrochloric acid and then neutralize with a sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

-

Purify the product by column chromatography or recrystallization.

-

Part 3: Conversion of 2,5-Dichloro-4-pyridinecarboxaldehyde to 2,5-Dichloro-4-(difluoromethyl)pyridine

The final step in this route is the conversion of the aldehyde functionality to a difluoromethyl group. A common and effective reagent for this transformation is diethylaminosulfur trifluoride (DAST, Et₂NSF₃).[7][8][9] DAST is a deoxofluorinating agent that replaces the carbonyl oxygen with two fluorine atoms.

Causality Behind Experimental Choices: DAST is a powerful but hazardous reagent. It is moisture-sensitive and can decompose explosively upon heating above 90 °C.[7] Therefore, the reaction is typically carried out at low temperatures and under anhydrous conditions. The use of a non-polar, aprotic solvent like dichloromethane is preferred to avoid side reactions.

Experimental Protocol: Synthesis of 2,5-Dichloro-4-(difluoromethyl)pyridine

-

Materials: 2,5-Dichloro-4-pyridinecarboxaldehyde, Diethylaminosulfur trifluoride (DAST), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 2,5-dichloro-4-pyridinecarboxaldehyde in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,5-dichloro-4-(difluoromethyl)pyridine.

-

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting aldehyde. The final product's identity and purity can be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

dot digraph "Route 1: Synthesis via Formylation and Fluorination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} dot Caption: Synthetic pathway from 2,5-Dichloropyridine.

Route 2: From 2,5-Dichloro-4-methylpyridine

This alternative route starts from the commercially available 2,5-dichloro-4-methylpyridine and involves the transformation of the methyl group into the desired difluoromethyl group.

Part 1: Synthesis of the Starting Material: 2,5-Dichloro-4-methylpyridine

2,5-Dichloro-4-methylpyridine is available from several chemical suppliers. This accessibility makes it an attractive starting point for the synthesis of the target molecule.

Part 2: Radical Bromination of 2,5-Dichloro-4-methylpyridine

The methyl group can be converted to a dibromomethyl group through a radical bromination reaction. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, often in the presence of a radical initiator such as benzoyl peroxide or AIBN.[10][11]

Causality Behind Experimental Choices: The use of a radical initiator is crucial to initiate the halogenation process at the benzylic-like position of the methyl group. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or chlorobenzene to avoid side reactions. The stoichiometry of NBS is critical to achieve dibromination without over-bromination to the tribromomethyl group.

Experimental Protocol: Synthesis of 2,5-Dichloro-4-(dibromomethyl)pyridine

-

Materials: 2,5-Dichloro-4-methylpyridine, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) or Chlorobenzene.

-

Procedure:

-

In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloro-4-methylpyridine in CCl₄.

-

Add NBS (2.2 equivalents) and a catalytic amount of BPO or AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.

-

Monitor the reaction by GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2,5-dichloro-4-(dibromomethyl)pyridine.

-

The product can be used in the next step without further purification or purified by column chromatography.

-

Part 3: Fluorination of 2,5-Dichloro-4-(dibromomethyl)pyridine

The final step is the conversion of the dibromomethyl group to the difluoromethyl group. This can be achieved using a variety of fluorinating agents, with antimony trifluoride (SbF₃) being a classic choice for such transformations (Swarts reaction).

Experimental Protocol: Synthesis of 2,5-Dichloro-4-(difluoromethyl)pyridine

-

Materials: 2,5-Dichloro-4-(dibromomethyl)pyridine, Antimony trifluoride (SbF₃).

-

Procedure:

-

In a flask equipped for distillation, mix 2,5-dichloro-4-(dibromomethyl)pyridine with a slight excess of SbF₃.

-

Heat the mixture gently to initiate the reaction. The product, being more volatile, can be distilled directly from the reaction mixture.

-

Collect the distillate and purify it further by fractional distillation to obtain pure 2,5-dichloro-4-(difluoromethyl)pyridine.

-

dot digraph "Route 2: Synthesis via Halogenation and Fluorination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} dot Caption: Synthetic pathway from 2,5-Dichloro-4-methylpyridine.

Emerging Strategy: Direct C-H Difluoromethylation

Recent advances in synthetic methodology have opened up the possibility of direct C-H difluoromethylation of heteroaromatics, including pyridines.[1] These methods often employ photocatalysis or transition-metal catalysis to generate a difluoromethyl radical, which then adds to the pyridine ring.

Conceptual Workflow:

-

Generation of a Difluoromethyl Radical: A suitable precursor, such as zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), is used to generate the •CF₂H radical upon activation by a photocatalyst under visible light irradiation.

-

Radical Addition to the Pyridine Ring: The electrophilic difluoromethyl radical adds to the electron-rich positions of the pyridine ring. For 2,5-dichloropyridine, the 4-position is a likely site for addition due to electronic and steric factors.

-

Rearomatization: The resulting radical intermediate is oxidized and deprotonated to restore the aromaticity of the pyridine ring, yielding the final product.

While this approach is highly atom-economical and avoids the need for pre-functionalization, its application to 2,5-dichloropyridine specifically would require careful optimization of reaction conditions, including the choice of photocatalyst, solvent, and radical precursor.

Conclusion

The synthesis of 2,5-dichloro-4-(difluoromethyl)pyridine can be effectively achieved through multiple synthetic routes. The choice of the optimal pathway depends on factors such as the availability of starting materials, scalability, and the technical capabilities of the laboratory. The traditional methods, proceeding through either a carboxaldehyde or a dibromomethyl intermediate, offer reliable and well-understood chemical transformations. As research in C-H functionalization continues to advance, direct difluoromethylation may become an increasingly attractive and efficient alternative.

References

-

Pharmaffiliates. 2,5-Dichloro-4-pyridinecarboxaldehyde. [Link]

-

Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]

-

University of Münster. New method for introducing fluorinated components into molecules. [Link]

-

National Center for Biotechnology Information. Highly Enantioselective Decarboxylative Difluoromethylation. [Link]

-

National Center for Biotechnology Information. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]

-

ChemistryViews. Enantioselective Decarboxylative Difluoromethylation. [Link]

-

ResearchGate. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

-

ResearchGate. Synthetic application of the decarboxylative difluoromethylation reaction. See Supporting Information for detailed conditions. [Link]

-

ResearchGate. Scheme of the synthesis of 2,6-di(bromomethyl)-1,4-dihydropyridines 2.... [Link]

-

SciSpace. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo. [Link]

-

National Center for Biotechnology Information. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

-

ResearchGate. (PDF) Highly Enantioselective Decarboxylative Difluoromethylation. [Link]

-

The Royal Society of Chemistry. Support information. [Link]

-

Indian Academy of Sciences. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Beilstein Journals. Flow microreactor synthesis in organo-fluorine chemistry. [Link]

-

ResearchGate. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF. [Link]

-

HETEROCYCLES. Vol. 71, No. 1, 2007. [Link]

-

ResearchGate. ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds | Request PDF. [Link]

-

Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]

-

European Patent Office. Preparation of \trifluoromethyl\pyridines. [Link]

-

Org Prep Daily. 2,5-Dibromopyridine-4-carboxaldehyde. [Link]

-

National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]

- Google Patents.

- Google Patents.

-

Macmillan Group, Princeton University. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. [Link]

- Google Patents.

-

Quick Company. Process For Preparation Of 2,5 Dichloropyridine. [Link]

-

ResearchGate. ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF. [Link]

-

MDPI. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. [Link]

Sources

- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 2. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 5. 4-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 11. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Storage of 2,5-Dichloro-4-(difluoromethyl)pyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

2,5-Dichloro-4-(difluoromethyl)pyridine is a key heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. Its utility is intrinsically linked to its purity and stability. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its intrinsic properties, potential degradation pathways, and the causal factors behind these transformations. We present field-proven protocols for optimal storage and handling, alongside a validated experimental workflow for assessing its stability under forced degradation conditions. The insights herein are designed to ensure the integrity of the material throughout its lifecycle, from receipt to reaction, thereby safeguarding experimental reproducibility and the quality of downstream products.

Chemical & Structural Profile

2,5-Dichloro-4-(difluoromethyl)pyridine is a substituted pyridine ring, a structural motif prevalent in numerous bioactive molecules.[1] The presence of two chlorine atoms and a difluoromethyl group significantly influences its electronic properties, reactivity, and stability.[2][3] The difluoromethyl group, in particular, is of growing interest as it can act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and membrane permeability in drug candidates.[2][3][4]

Key Identifiers:

-

CAS Number: 1374659-30-9[5]

-

Molecular Formula: C₆H₃Cl₂F₂N

-

Molecular Weight: 199.99 g/mol

-

Appearance: Typically an off-white to light yellow powder or solid.[5]

Caption: Potential Degradation Pathways for 2,5-Dichloro-4-(difluoromethyl)pyridine.

Recommended Storage & Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the chemical integrity of 2,5-Dichloro-4-(difluoromethyl)pyridine. The primary goal is to mitigate exposure to the detrimental factors identified above.

Storage Conditions

The consensus from safety data sheets and best practices for halogenated heterocycles points to a multi-faceted approach to storage. [1][6][7][8]

| Parameter | Recommendation | Rationale |

|---|---|---|

| Container | Tightly-sealed, original container. Amber glass is preferred. | Prevents moisture ingress and protects from light. [6][9][10] |

| Atmosphere | Store in a cool, dry, well-ventilated area. | Minimizes moisture contact and prevents accumulation of potentially harmful vapors. [6][11][8] |

| For long-term storage, an inert atmosphere (Argon or Nitrogen) is highly recommended. | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis. [9] | |

| Temperature | Store in a cool place. [5]Some suppliers recommend refrigerated storage (2-8°C). | Reduces the rate of potential degradation reactions. |

| Incompatibilities | Segregate from strong oxidizing agents, strong acids, strong bases, and sources of ignition. [6][11][7][12]| Prevents hazardous and degradative chemical reactions. |

Safe Handling Procedures

Proper handling ensures both personnel safety and material integrity.

-

Ventilation: Always handle in a well-ventilated area. A certified laboratory chemical fume hood is mandatory for all weighing and transfer operations. [6][11][8]* Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a lab coat. [6][8]* Dispensing: Open and handle the container with care to minimize dust generation and accumulation. [6]Use spark-free tools when handling. [13]* Hygiene: Wash hands thoroughly after handling. [6]Do not eat, drink, or smoke in the handling area. [1]* Spills: In case of a spill, avoid breathing dust/vapors. [6]Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal. [1][7]

Experimental Workflow: Forced Degradation Study

A forced degradation study is a critical experiment to identify the intrinsic stability of a compound and validate analytical methods. The following protocol outlines a standard approach.

Caption: Experimental Workflow for a Forced Degradation Study.

Protocol Steps:

-

Preparation of Stock Solution: Accurately prepare a stock solution of 2,5-Dichloro-4-(difluoromethyl)pyridine in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature.

-

Neutral Hydrolysis: Mix the stock solution with purified water. Incubate at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%). Keep at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C). Dissolve in solvent before analysis.

-

Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to a calibrated light source providing UV/Vis output (ICH Q1B guidelines).

-

-

Time Point Sampling: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 8, 24, 48 hours). If necessary, neutralize acidic or basic samples before analysis.

-

Analytical Method: Analyze all samples using a validated, stability-indicating HPLC method, typically with UV detection. The method must be capable of separating the parent compound from all significant degradation products.

-

Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial (T=0) peak area. Identify and, if possible, characterize major degradation products using techniques like LC-MS.

Conclusion

The integrity of 2,5-Dichloro-4-(difluoromethyl)pyridine is robust under controlled conditions but susceptible to degradation from common laboratory stressors, primarily moisture, strong oxidants, and light. By implementing the stringent storage and handling protocols detailed in this guide—namely, storage in a cool, dry, dark environment under an inert atmosphere and away from incompatible materials—researchers can significantly mitigate the risk of degradation. This diligence ensures the compound's purity and reactivity are preserved, leading to more reliable and reproducible scientific outcomes.

References

- AK Scientific, Inc. Safety Data Sheet: 2,3-Difluoro-4-(difluoromethyl)pyridine. [URL: available through search results]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: available through search results]

- Creative Peptides. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [URL: available through search results]